BenchChemオンラインストアへようこそ!

Neopyrrolomycin

Natural product chemistry Antibiotic discovery Structure-activity relationship

Neopyrrolomycin is a chlorinated phenylpyrrole natural product antibiotic first isolated from Streptomyces sp. MI424-38F1.

Molecular Formula C10H4Cl5NO
Molecular Weight 331.4 g/mol
CAS No. 131956-34-8
Cat. No. B1210405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopyrrolomycin
CAS131956-34-8
Synonymsneopyrrolomycin
Molecular FormulaC10H4Cl5NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl
InChIInChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H
InChIKeyVQUHAXJBUPCVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopyrrolomycin (CAS 131956-34-8): A Pentachlorinated N-Arylphenylpyrrole Antibiotic Sourced from Streptomyces for Resistant Gram-Positive Pathogen Research


Neopyrrolomycin is a chlorinated phenylpyrrole natural product antibiotic first isolated from Streptomyces sp. MI424-38F1 [1]. It possesses a rare 1-phenyl-1H-pyrrole (N-aryl) scaffold bearing five chlorine substituents across both aromatic rings (C10H4Cl5NO, MW 331.41 g/mol), a structural motif shared by only a few natural products including Bhimamycins D, F, G, and Iguanen A/B [2]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae [3][4]. First reported in 1990 and subsequently the subject of total synthesis and structure-activity relationship studies, neopyrrolomycin remains an experimental natural product lead with an unelucidated mechanism of action [5].

Why Pyrrolomycin C, Pyrrolomycin D, or Other In-Class Halogenated Pyrroles Cannot Substitute for Neopyrrolomycin in Research and Screening Applications


Despite sharing a halogenated pyrrole pharmacophore, neopyrrolomycin is structurally and pharmacologically distinct from other pyrrolomycin-class antibiotics in ways that preclude generic substitution. Neopyrrolomycin is defined by a direct N-aryl linkage between the pyrrole and phenyl rings, whereas pyrrolomycins C and D possess a carbonyl linker (benzoyl-pyrrole scaffold), resulting in fundamentally different electronic properties, conformational preferences, and biological target interactions [1]. Functionally, neopyrrolomycin demonstrates a dual Gram-positive/Gram-negative spectrum of activity, while pyrrolomycins C and E are inactive against Gram-negative organisms and pyrrolomycin D shows only moderate Gram-negative activity [2][3]. Critically, the mechanism of action differs: pyrrolomycins C and D have been definitively characterized as potent protonophoric uncouplers of oxidative phosphorylation, whereas the molecular target of neopyrrolomycin remains unknown, indicating a distinct mode of antibacterial action [4]. These structural, spectrum, and mechanistic differences mean that assay results, resistance profiles, and structure-activity relationships established for one compound cannot be extrapolated to the others.

Neopyrrolomycin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


N-Aryl Structural Scaffold vs. Carbonyl-Linked Pyrrolomycins: A Fundamental Chemotype Distinction with Implications for Target Engagement

Neopyrrolomycin features a direct N-aryl bond connecting the pyrrole and pentachlorinated phenyl rings (1-phenyl-1H-pyrrole), whereas the most potent natural pyrrolomycins (C and D) incorporate a carbonyl (C=O) linker between the benzyl and pyrrole moieties [1]. This topological difference is not cosmetic: the carbonyl linker of pyrrolomycins C/D is essential for their protonophoric mechanism of action, enabling the deprotonated anion to shuttle protons across lipid bilayers. Neopyrrolomycin's N-aryl scaffold lacks this carbonyl and does not function as a protonophore, consistent with its distinct and unelucidated mechanism of action [1]. Among natural products, the 1-phenyl-1H-pyrrole skeleton is exceptionally rare, shared only with Bhimamycins D, F, G, and Iguanen A/B [2].

Natural product chemistry Antibiotic discovery Structure-activity relationship

Dual Gram-Positive/Gram-Negative Spectrum: Neopyrrolomycin vs. Gram-Positive-Restricted Pyrrolomycins C and D

Neopyrrolomycin is documented to possess antibacterial activity against both Gram-positive and Gram-negative bacteria [1][2]. The 1990 isolation paper reported inhibition of Gram-positive bacteria, Gram-negative bacteria, and some fungi [3]. In contrast, pyrrolomycins C and E are inactive against Gram-negative pathogens (E. coli, Salmonella typhi, Klebsiella pneumoniae, Shigella sonnei), with MIC values >307.72 µM for pyrrolomycin C and >325.18 µM for pyrrolomycin E against all tested Gram-negative strains. Pyrrolomycin D shows only moderate Gram-negative activity with MIC values ranging from 4.34 to 34.78 µM [4]. This spectrum differential is critical: neopyrrolomycin retains Gram-negative coverage lost in the more potent but Gram-positive-selective pyrrolomycin C/D series.

Antibacterial spectrum Gram-negative activity ESKAPE pathogens

Potency Against Drug-Resistant Gram-Positive Pathogens: Neopyrrolomycins B/C/D Exhibit MIC <1 µg/mL vs. Vancomycin- and Linezolid-Resistant Strains

Neopyrrolomycins B, C, and D—close structural analogs of the parent neopyrrolomycin—exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against a panel of drug-resistant Gram-positive pathogens, including strains resistant to methicillin, vancomycin, and linezolid [1][2]. The Antibiotic DB further specifies activity against Staphylococcus aureus resistant to methicillin, vancomycin, and linezolid, and Streptococcus pneumoniae resistant to vancomycin and penicillin [3]. For context, clinical vancomycin MIC breakpoints for susceptible S. aureus are ≤2 µg/mL , placing neopyrrolomycins in a comparable or superior potency range against resistant phenotypes.

Drug-resistant pathogens MRSA VRE MIC determination

Chlorination Degree and Toxicity Trade-off: Less Chlorinated Neopyrrolomycin Analogs Demonstrate a Differentiable Therapeutic Window

The Antibiotic DB notes that the base neopyrrolomycin compound (pentachlorinated) and its more heavily chlorinated natural analogs demonstrated toxicity, while 'the less chlorinated analogue had broad spectrum activity and reduced toxicity' [1]. This is consistent with the broader pyrrolomycin SAR literature, where antibacterial activity increases with halogenation degree but toxicity generally tracks in parallel [2]. The synthesis and biological evaluation of less chlorinated neopyrrolomycin analogs by Tatsuta and Itoh (1994) systematically explored this relationship, establishing that the dichlorophenyl and trichlorophenyl substitution patterns are critical determinants of both anti-MRSA activity and eukaryotic cytotoxicity [3]. This chlorination-toxicity axis represents a tunable parameter that differentiates neopyrrolomycin from fixed-halogenation comparators.

Structure-toxicity relationship Halogenation Therapeutic index

Mechanistic Differentiation: Unknown Target vs. Confirmed Protonophoric Uncoupling

The mechanism of action of neopyrrolomycin is classified as 'Unknown' in the Antibiotic DB [1]. In contrast, pyrrolomycins C and D have been definitively characterized as potent membrane-depolarizing protonophores that uncouple oxidative phosphorylation, with activity an order of magnitude greater than the classical protonophore CCCP (carbonyl cyanide m-chlorophenylhydrazone) [2]. This mechanistic divergence is substantial: protonophores are generally considered challenging for therapeutic development due to inherent cytotoxicity from mitochondrial uncoupling in eukaryotic cells, whereas an unknown mechanism with a potentially distinct bacterial target could offer a more tractable selectivity path [2][3].

Mechanism of action Protonophore Target identification

Enantiomeric Definition: (+)- and (-)-Neopyrrolomycins via Total Synthesis with Optical Resolution Enable Stereochemistry-Controlled Studies

The first total synthesis of both (+)- and (-)-neopyrrolomycins was achieved by Tatsuta and Itoh (1994) via regioselective chlorination and optical resolution using N-(p-tolylsulfonyl)-L-phenylalanyl chloride [1]. This synthetic access to enantiopure material is critical because many natural pyrrolomycins, including pyrrolomycins C and D, are not typically obtained as resolved enantiomers from fermentation [2]. The availability of both enantiomers enables stereochemistry-activity relationship studies that are precluded for racemic or enantiomerically undefined comparator compounds.

Chiral resolution Total synthesis Enantiomer-specific activity

High-Impact Research and Procurement Application Scenarios for Neopyrrolomycin (CAS 131956-34-8)


Chemical Probe for Gram-Negative Antibacterial Target Deconvolution Where Pyrrolomycins C/D Are Inactive

Neopyrrolomycin's retained activity against Gram-negative bacteria—qualitatively documented in the original isolation paper [1] and pharmacologically curated databases [2]—makes it a candidate chemical probe for Gram-negative target identification campaigns. Unlike pyrrolomycins C and E, which are completely inactive against Gram-negative organisms (MIC >300 µM) [3], neopyrrolomycin can be employed in resistance mutant selection, affinity-based target fishing, and functional genomics screens in E. coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae. Its unknown mechanism of action [4] further supports its use in mode-of-action studies distinct from protonophoric uncouplers.

Scaffold for Stereochemistry-Activity Relationship (SSAR) Optimization Leveraging Enantiopure Synthetic Access

The published total synthesis of both (+)- and (-)-neopyrrolomycins with established optical resolution methodology [5] enables procurement or in-house synthesis of enantiopure material for systematic stereochemistry-activity relationship studies. This is a differentiating capability: medicinal chemistry teams can evaluate enantiomer-specific MIC values, cytotoxicity profiles, and target binding affinities, and use the reported synthetic intermediates to generate focused analog libraries (compounds 21-25) [5]. This SSAR dimension is unavailable for pyrrolomycins C/D/E, which lack published enantioselective synthetic routes.

Chlorination-Toxicity Trade-off Optimization Using Less Chlorinated Neopyrrolomycin Analogs as a Tunable Series

The Antibiotic DB explicitly notes that less chlorinated neopyrrolomycin analogs retain broad-spectrum activity while exhibiting reduced toxicity [4]. Combined with the systematic SAR studies by Tatsuta and Itoh demonstrating the critical role of dichlorophenyl and trichlorophenyl substitution for anti-MRSA activity [6], this establishes neopyrrolomycin as a tunable scaffold for medicinal chemistry programs. Researchers can procure the parent pentachlorinated compound as a reference standard and systematically explore dechlorinated analogs to identify the optimal antibacterial potency-to-cytotoxicity ratio, a strategy uniquely enabled by the established synthetic accessibility of the neopyrrolomycin series.

Drug-Resistant Gram-Positive Pathogen Screening with Vancomycin/Linezolid Comparator Benchmarking

Neopyrrolomycins B/C/D exhibit MIC values below 1 µg/mL against strains resistant to methicillin, vancomycin, and linezolid [7][8]. This potency profile supports procurement of neopyrrolomycin as a reference compound or positive control in antimicrobial susceptibility testing panels targeting multidrug-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and drug-resistant S. pneumoniae. Its activity against linezolid-resistant strains [4] is particularly notable given the limited therapeutic alternatives for linezolid-resistant Gram-positive infections.

Quote Request

Request a Quote for Neopyrrolomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.